ent-Florfenicol-d3

Analytical Chemistry Veterinary Pharmacology Residue Analysis

Quantifying trace florfenicol residues is compromised by matrix effects (ion suppression/enhancement) in LC-MS/MS. Non-deuterated analogs fail to correct for these variability sources, leading to inaccurate ADME or MRL compliance data. ent-Florfenicol-d3 (CAS 1217619-10-7) solves this: - Isotopically labeled on methylsulfonyl group (3 deuterium atoms) - Matches unlabeled analyte in retention time & ionization response - Enables precise quantification per EMA/FDA bioanalytical guidance - Available for immediate R&D supply

Molecular Formula C12H14Cl2FNO4S
Molecular Weight 361.2 g/mol
Cat. No. B12421759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Florfenicol-d3
Molecular FormulaC12H14Cl2FNO4S
Molecular Weight361.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O
InChIInChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1/i6D2,9D
InChIKeyAYIRNRDRBQJXIF-SFUNZEOWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ent-Florfenicol-d3 Stable Isotope Standard


ent-Florfenicol-d3 (CAS 1217619-10-7) is a deuterated analog of the veterinary antibiotic florfenicol, specifically labeled with three deuterium atoms on the methylsulfonyl group [1]. This structural modification increases its molecular weight to 361.23 g/mol while preserving nearly identical chemical and chromatographic behavior to the unlabeled compound [1]. Its primary, and virtually exclusive, value lies in its application as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of florfenicol and its metabolites in complex biological and environmental matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2][3].

Workflow LC-MS/MS quantification of florfenicol in complex research matrices
Selection Deuterated SIL-IS for matrix-effect correction and method validation
Use Context Veterinary residue analysis, environmental fate, and ADME research studies

ent-Florfenicol-d3: Analytical Necessity


The quantification of trace-level florfenicol residues is fraught with challenges due to significant matrix effects—ion suppression or enhancement caused by co-eluting matrix components (e.g., proteins, lipids, salts) [1][2]. Using unlabeled florfenicol or a structurally similar analog like thiamphenicol or chloramphenicol as an internal standard is inadequate. These compounds do not perfectly co-elute with the target analyte under all conditions and, crucially, do not experience the same matrix-induced ionization variations in the MS source. This leads to inaccurate quantification, poor precision, and can compromise regulatory compliance. In contrast, a stable isotope-labeled internal standard (SIL-IS) like ent-Florfenicol-d3 exhibits virtually identical physicochemical properties and retention time, ensuring it experiences the exact same matrix effects as the target analyte, thereby effectively compensating for variability and providing the highest level of analytical accuracy .

Target SIL-IS

ent-Florfenicol-d3 co-elutes identically with florfenicol, sharing matrix-induced ion suppression for reliable correction.

Non-isotopic Analog (e.g., Chloramphenicol)

Structural analogs exhibit different retention times and matrix effects, leading to inaccurate quantification and potential data rejection.

Cross-analyte SIL-IS (e.g., Chloramphenicol-d5)

Isotopically labeled for another analyte; cannot correct matrix effects for florfenicol in multi-residue panels.

ent-Florfenicol-d3 Analytical Evidence


Identical Chromatographic Co-Elution

The fundamental requirement for an effective internal standard is near-identical chromatographic behavior to ensure it experiences the same matrix environment as the target analyte. In a validated UHPLC-MS/MS method for bull serum and seminal plasma, a continuous infusion experiment demonstrated that florfenicol-d3 (FF-d3) co-elutes perfectly with the non-deuterated florfenicol (FF), exhibiting an identical retention time and peak profile [1]. This is a direct head-to-head comparison showing the deuterated standard's performance is indistinguishable from the native analyte during chromatography, a property that cannot be guaranteed with a non-isotopic analog.

Identical Co-Elution
Head-to-head
Identical retention time and peak profile in post-column infusion UHPLC-MS/MS assessment.
Supports reliable matrix-effect correction for florfenicol.
Validated in bull serum and seminal plasma matrices.
Analytical Chemistry Veterinary Pharmacology Residue Analysis

Deuterated Internal Standard for Method Validation

A comprehensive validation study for quantifying total florfenicol residues (expressed as florfenicol amine, FFA) in animal tissues demonstrated the indispensable role of a deuterated internal standard. The method utilized a commercially available tri-deuterated FFA (FFA-d3) internal standard and achieved a mean recovery of 100% and a matrix effect of 110% for the target analyte CP-60,300 [1]. More importantly, the intra-lab method reproducibility, a key validation parameter, was excellent, ranging from 7% to 11% RSD, which falls within the stringent AOAC HORRATr guidelines for single-laboratory validation [1]. This level of precision is a direct consequence of using a SIL-IS to normalize analytical variability.

Method Validation
Method context
Mean recovery 100%; intra-lab reproducibility 7–11% RSD using deuterated FFA internal standard.
Enables precision meeting AOAC HORRATr guidelines for single-lab validation.
Reported for animal tissue residue analysis (100–4000 ng/g).
Analytical Method Validation Regulatory Science Veterinary Drug Residues

Selectivity Over Structural Analogs

While other amphenicol antibiotics like thiamphenicol and chloramphenicol share structural similarities with florfenicol, they are not adequate substitutes for a SIL-IS. Their different molecular weights and chromatographic properties preclude them from co-eluting and sharing the same matrix effects as florfenicol . A method developed for simultaneous determination of chloramphenicol, thiamphenicol, and florfenicol residues noted that a deuterated chloramphenicol-d5 internal standard could only effectively correct matrix effects for chloramphenicol, not for the other analytes [1]. This class-level inference underscores the necessity for an analyte-specific SIL-IS, like ent-Florfenicol-d3, for the accurate quantification of florfenicol itself.

Selectivity Over Analogs
Class-level
Chloramphenicol-d5 only corrects for chloramphenicol, not florfenicol, in multi-analyte LC-MS/MS.
Analyte-specific SIL-IS required for accurate florfenicol quantification.
Supports necessity review for multi-residue method development.
Mass Spectrometry Method Specificity Food Safety

ent-Florfenicol-d3 Key Applications


Veterinary ADME Studies

In studies evaluating the absorption, distribution, metabolism, and excretion (ADME) of florfenicol, ent-Florfenicol-d3 is required to generate accurate concentration-time profiles from biological fluids like plasma, serum, or urine . The high precision enabled by the SIL-IS is critical for calculating robust pharmacokinetic parameters (e.g., Cmax, AUC, t1/2). Without it, data variability due to matrix effects would obscure true biological variation, leading to unreliable conclusions about drug disposition and potential dosing regimens [1].

Regulatory Residue Testing

To ensure compliance with maximum residue limits (MRLs) set by regulatory bodies, quantitative confirmatory methods for florfenicol residues in tissues (muscle, liver, kidney), milk, or eggs must meet stringent validation criteria [2]. The use of ent-Florfenicol-d3 is a cornerstone of these validated LC-MS/MS methods, providing the necessary accuracy and precision to detect residues at or below the regulatory level and withstand legal scrutiny [2].

Environmental Fate & Aquaculture Studies

Quantifying florfenicol and its metabolites in complex environmental matrices (e.g., water, sediment, fish tissue) presents severe analytical challenges due to high matrix loads [3]. ent-Florfenicol-d3 is instrumental in these studies to accurately track the drug's persistence and distribution in aquaculture systems and the environment, ensuring the data is reliable for ecological risk assessments [3].

Application
Selection Property
Validation Focus
Veterinary ADME Research
Matrix-effect normalization for PK parameter calculation
Reproducibility of concentration-time profiles in plasma, serum, and urine
Regulatory Residue Analysis
Accuracy and precision for confirmatory LC-MS/MS methods
Compliance with MRL validation criteria in tissues, milk, and eggs
Environmental Fate Studies
Reliable quantification in high-load complex matrices
Data integrity for ecological risk assessment in water and sediment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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